molecular formula C13H11NO3 B1677504 オサルミド CAS No. 526-18-1

オサルミド

カタログ番号: B1677504
CAS番号: 526-18-1
分子量: 229.23 g/mol
InChIキー: LGCMKPRGGJRYGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オサルミドは、オキサフェナミドとしても知られており、化学式C₁₃H₁₁NO₃を持つ小分子化合物です。主にコレレティック薬としての役割を果たしており、肝臓における胆汁の産生と分泌を促進します。 この化合物は、特に胆汁うっ滞性肝疾患の治療における潜在的な治療用途のために注目を集めています .

科学的研究の応用

Osalmid has a wide range of scientific research applications, including:

作用機序

オサルミドは、肝臓における胆汁の産生と分泌を促進することにより効果を発揮します。肝細胞(肝臓の主要な機能細胞)に直接作用して、胆汁酸の合成を増加させます。 これにより、肝臓内の胆汁酸の蓄積が減少するため、胆汁うっ滞に関連する症状が軽減されます . さらに、オサルミドは、DNA複製と修復において重要な役割を果たすリボヌクレオチドレダクターゼサブユニットM2(RRM2)の活性を阻害します .

準備方法

合成経路と反応条件

オサルミドの合成は、一般的に特定の条件下でサリチル酸とアニリンを反応させることにより行われます。このプロセスには、以下の手順が含まれます。

    エステル化: サリチル酸は、強酸触媒の存在下でメタノールとエステル化してサリチル酸メチルを生成します。

    アミノ分解: 次に、サリチル酸メチルは、塩基の存在下でアニリンと反応してオサルミドを生成します。

工業生産方法

オサルミドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下の手順が含まれます。

化学反応の分析

反応の種類

オサルミドは、次のようないくつかの種類の化学反応を起こします。

    酸化: オサルミドは、酸化されてさまざまな代謝物を生成する可能性があります。

    還元: 還元反応は、オサルミドの官能基を修飾できます。

    置換: オサルミドの芳香環で置換反応が起こる可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: 置換反応は、通常、塩素や臭素などのハロゲン化剤を含みます。

主要な生成物

これらの反応から生成される主要な生成物には、オサルミドのヒドロキシル化、グルクロン酸抱合、スルホン化、アセチル化誘導体があります .

科学研究アプリケーション

オサルミドは、次のような幅広い科学研究用途があります。

類似化合物との比較

オサルミドは、しばしば他のコレレティック薬やリボヌクレオチドレダクターゼ阻害剤と比較されます。いくつかの類似した化合物には、次のものがあります。

    ヒドロキシ尿素: 特定のがんの治療に使用されるリボヌクレオチドレダクターゼ阻害剤。

    ウルソデオキシコール酸: 胆汁うっ滞性肝疾患の治療に使用されるコレレティック薬。

    ケノデオキシコール酸: 胆石症や肝臓病の治療に使用される別の胆汁酸。

オサルミドは、コレレティック薬とリボヌクレオチドレダクターゼ阻害剤の両方の役割を果たす点でユニークであり、治療および研究の両方の設定で貴重な化合物となっています .

特性

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCMKPRGGJRYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042244
Record name Osalmid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-18-1
Record name Osalmid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osalmid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osalmid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name osalmid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Osalmid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Osalmid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSALMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89741L759Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osalmid
Reactant of Route 2
Reactant of Route 2
Osalmid
Reactant of Route 3
Reactant of Route 3
Osalmid
Reactant of Route 4
Reactant of Route 4
Osalmid
Reactant of Route 5
Reactant of Route 5
Osalmid
Reactant of Route 6
Reactant of Route 6
Osalmid
Customer
Q & A

Q1: What are the known biological activities of Osalmide?

A1: Osalmide has demonstrated therapeutic potential in treating various diseases. Research indicates it exhibits efficacy against biliary tract diseases, achieving an 89% total effective rate in a study involving patients with cholecystitis, cholangitis, and chololithiasis []. Furthermore, Osalmide displays anticancer activities, effectively inhibiting the proliferation of diffuse large B-cell lymphoma (DLBCL) cells and multiple myeloma cells [, , , ]. Additionally, studies highlight its antioxidant properties, effectively scavenging free radicals and reducing oxidative stress [, , ].

Q2: What is the mechanism of action of Osalmide in exhibiting its anticancer effects?

A2: Osalmide exerts its anticancer effects through multiple mechanisms. In DLBCL cells, it induces both intrinsic and extrinsic apoptosis, evident by increased levels of caspase-3, caspase-8, caspase-9, and Bax, and decreased levels of BCL-2 and BCL-XL [, ]. Additionally, it triggers cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1 []. Studies also suggest that Osalmide suppresses the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival [, , ]. In multiple myeloma, Osalmide suppresses glycolysis and downregulates the Akt/mTOR pathway, contributing to cell proliferation inhibition [].

Q3: How does Osalmide compare to other antioxidants in terms of its activity?

A3: Osalmide exhibits significant antioxidant capacity, demonstrably higher than phenol, paracetamol, and emoxipine in water-lipid solutions []. Research comparing Osalmide to ionol, a potent antioxidant, revealed that while Osalmide possesses strong antioxidant activity, it is less potent than ionol []. Kinetic studies revealed that Osalmide reacts with peroxy radicals with a rate constant (k7) of 6.86 × 10^4 (M × s)^-1, effectively neutralizing them [].

Q4: How is Osalmide metabolized in biological systems?

A4: Studies utilizing filamentous fungi as a microbial model revealed that Osalmide undergoes Phase II metabolism, primarily forming glucosides and pentosides []. Interestingly, no Phase I metabolites were detected in this model, suggesting that direct conjugation reactions might be the primary route of Osalmide biotransformation []. A separate study indicated rapid metabolism of Osalmide within 30 minutes, although detailed metabolic pathways require further investigation [].

Q5: What are the potential applications of Osalmide in drug discovery?

A5: Given its multi-faceted biological activities, Osalmide holds promise as a scaffold for developing novel therapeutics. Its anticancer properties make it a potential candidate for treating hematological malignancies like DLBCL and multiple myeloma [, , , ]. Moreover, its antioxidant capacity suggests potential applications in conditions associated with oxidative stress, such as biliary tract diseases [, ]. Further research exploring its structure-activity relationships and optimizing its pharmacological properties could lead to the development of more potent and selective Osalmide derivatives for various therapeutic applications.

Q6: Are there any known limitations or challenges associated with Osalmide?

A6: While research highlights the therapeutic potential of Osalmide, several aspects require further investigation. A comprehensive understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in various biological systems, is crucial for optimizing its therapeutic application []. Moreover, long-term toxicity studies are necessary to evaluate its safety profile thoroughly. Additionally, exploring its potential interactions with drug transporters and metabolizing enzymes will be essential to predict and mitigate potential drug interactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。